Cas no 2229095-32-1 (4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid)

4,4,4-Trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid is a fluorinated heterocyclic compound featuring a pyrrolopyridine core coupled with a trifluoromethyl-substituted butanoic acid moiety. Its unique structure imparts advantageous properties, including enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry and pharmaceutical research. The trifluoromethyl group contributes to improved binding affinity and bioavailability, while the pyrrolopyridine scaffold offers versatility as a building block for drug discovery. This compound is particularly useful in the development of kinase inhibitors and other biologically active molecules. Its well-defined synthetic route and high purity ensure reproducibility for research applications.
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid structure
2229095-32-1 structure
Product name:4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid
CAS No:2229095-32-1
MF:C12H11F3N2O2
Molecular Weight:272.223153352737
CID:6615777
PubChem ID:165754793

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid 化学的及び物理的性質

名前と識別子

    • 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid
    • 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
    • 2229095-32-1
    • EN300-1969566
    • インチ: 1S/C12H11F3N2O2/c1-17-6-8(7-3-2-4-16-11(7)17)9(5-10(18)19)12(13,14)15/h2-4,6,9H,5H2,1H3,(H,18,19)
    • InChIKey: RICBIQLUOXETFM-UHFFFAOYSA-N
    • SMILES: FC(C(CC(=O)O)C1=CN(C)C2C1=CC=CN=2)(F)F

計算された属性

  • 精确分子量: 272.07726208g/mol
  • 同位素质量: 272.07726208g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 348
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • XLogP3: 1.9

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1969566-0.5g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
0.5g
$1426.0 2023-09-16
Enamine
EN300-1969566-0.25g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
0.25g
$1366.0 2023-09-16
Enamine
EN300-1969566-5.0g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
5g
$4309.0 2023-05-31
Enamine
EN300-1969566-0.05g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
0.05g
$1247.0 2023-09-16
Enamine
EN300-1969566-1g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
1g
$1485.0 2023-09-16
Enamine
EN300-1969566-10g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
10g
$6390.0 2023-09-16
Enamine
EN300-1969566-0.1g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
0.1g
$1307.0 2023-09-16
Enamine
EN300-1969566-1.0g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
1g
$1485.0 2023-05-31
Enamine
EN300-1969566-2.5g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
2.5g
$2912.0 2023-09-16
Enamine
EN300-1969566-10.0g
4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}butanoic acid
2229095-32-1
10g
$6390.0 2023-05-31

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid 関連文献

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acidに関する追加情報

Introduction to 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid (CAS No. 2229095-32-1)

4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its Chemical Abstracts Service (CAS) number 2229095-32-1, represents a unique structural motif that combines fluorinated aliphatic chains with a pyrrolo[bpyridine] scaffold. The presence of fluorine atoms in the molecule imparts specific physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are highly valued in drug design. The 1-methyl-1H-pyrrolo2,3-bpyridin-3-yl substituent further diversifies its electronic and steric landscape, making it a promising candidate for exploring novel pharmacological interactions.

The synthesis of 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of fluorine atoms typically necessitates specialized reagents and methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the pyrrolo[bpyridine] core, which is a critical component for its biological activity. The carboxylic acid functionality at the third position of the butanoic chain provides a versatile handle for further derivatization, enabling the attachment of various pharmacophores or linking groups.

In recent years, the interest in fluorinated heterocycles has surged due to their demonstrated efficacy in modulating biological pathways. The pyrrolo[bpyridine] scaffold is particularly noteworthy for its role as a privileged structure in medicinal chemistry. It has been extensively studied for its potential applications in oncology, immunology, and neurology. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The incorporation of fluorine into such systems not only enhances binding affinity but also improves pharmacokinetic profiles, making them more suitable for therapeutic use.

The fluorinated butanoic acid moiety in 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid contributes to its unique solubility characteristics and interaction with biological targets. Fluorine atoms can influence both electronic distribution and hydrogen bonding capabilities within a molecule. This dual functionality makes it an attractive building block for designing small molecules that can selectively interact with biological receptors or enzymes. Furthermore, the presence of a methyl group on the pyrrole ring introduces steric bulk, which can be exploited to fine-tune binding interactions and improve drug-like properties.

Current research efforts are focused on leveraging computational methods to predict and optimize the biological activity of 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid and its derivatives. Molecular docking studies have revealed that this compound can engage with various protein targets through multiple hydrogen bonds and hydrophobic interactions. The fluorine atoms are particularly important in these interactions due to their ability to form strong dipole-dipole interactions with polar residues in proteins. Such insights have guided the design of next-generation analogs with improved potency and selectivity.

The potential applications of CAS No. 2229095-32-1 extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Fluorinated compounds are known for their resistance to degradation under environmental stressors, making them suitable for long-lasting pesticides or specialty chemicals. Additionally, the unique electronic properties of this molecule could make it useful in developing advanced materials with applications in optoelectronics or catalysis.

As our understanding of molecular interactions continues to evolve, compounds like 4,4,4-trifluoro-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}butanoic acid will play an increasingly pivotal role in drug discovery and development. The integration of cutting-edge synthetic methodologies with high-throughput screening technologies will accelerate the identification of novel bioactive molecules derived from this scaffold. Furthermore, advances in green chemistry principles may enable more sustainable production processes for these valuable compounds.

In conclusion,CAS No. 2229095-32-1 represents a structurally complex yet biologically relevant molecule that exemplifies the synergy between fluorinated chemistry and heterocyclic pharmacophores. Its potential as a lead compound or intermediate in pharmaceutical synthesis underscores its importance in modern chemical biology research. As investigations into its properties continue to unfold,this compound promises to contribute significantly to advancements across multiple scientific disciplines.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd